

# A Technical Guide to the Natural Abundance and Analysis of Platinum-195

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Platinum-195**

Cat. No.: **B083798**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of the **Platinum-195** ( $^{195}\text{Pt}$ ) isotope, the experimental methods for its quantification, and its applications, particularly in the field of drug development. This document is intended to serve as a comprehensive resource for researchers and professionals requiring detailed information on this specific platinum isotope.

## Natural Abundance of Platinum Isotopes

Platinum (Pt) is a polyisotopic element, composed of six naturally occurring isotopes. Among these,  $^{195}\text{Pt}$  is the most abundant stable isotope. The precise determination of isotopic abundances is critical for various scientific applications, including geological dating, environmental monitoring, and the certification of reference materials.

The following table summarizes the natural abundance and other key nuclear properties of the stable platinum isotopes.

| Isotope           | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) | Magnetic Moment ( $\mu/\mu_N$ ) |
|-------------------|------------------|----------------------------|------------------|---------------------------------|
| $^{190}\text{Pt}$ | 189.959917       | 0.012 - 0.014              | 0                | 0                               |
| $^{192}\text{Pt}$ | 191.961019       | 0.782                      | 0                | 0                               |
| $^{194}\text{Pt}$ | 193.962655       | 32.86 - 32.967             | 0                | 0                               |
| $^{195}\text{Pt}$ | 194.964766       | 33.775 - 33.832            | 1/2              | +0.60950                        |
| $^{196}\text{Pt}$ | 195.964926       | 25.21 - 25.242             | 0                | 0                               |
| $^{198}\text{Pt}$ | 197.967869       | 7.163 - 7.36               | 0                | 0                               |

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Determination of Isotopic Abundance

The precise measurement of platinum's isotopic composition is predominantly achieved through mass spectrometry techniques. These methods are capable of separating ions based on their mass-to-charge ratio, allowing for the accurate determination of the relative abundance of each isotope.

## Thermal Ionization Mass Spectrometry (TIMS)

Thermal Ionization Mass Spectrometry (TIMS) is a highly precise technique for determining isotope ratios. A method for the measurement of platinum isotopes using negative thermal ionization mass spectrometry (N-TIMS) has been developed.[\[5\]](#)[\[6\]](#)

Methodology:

- Sample Preparation: A high-purity platinum aqueous solution (e.g.,  $\text{H}_2\text{PtCl}_6$ ) is loaded onto a rhenium filament.[\[5\]](#) For enhanced ion emission, a lanthanum salt may be co-loaded onto the filament.[\[5\]](#)
- Ionization: The filament is heated to a high temperature (approximately 1400-1600 °C) within the ion source of the mass spectrometer under high vacuum.[\[5\]](#)[\[6\]](#) This causes the sample to

evaporate and ionize, producing negative platinum ions ( $\text{Pt}^-$ ).[5]

- Mass Separation: The generated ions are accelerated and passed through a magnetic or quadrupole mass analyzer, which separates the ions based on their mass-to-charge ratio.
- Detection: The separated ion beams are measured by a detector, such as a secondary electron multiplier operating in ion counting mode, to determine their respective intensities.[5]
- Data Analysis: The measured ion intensities are used to calculate the isotope amount ratios, for instance,  $n(\text{Pt}^{194})/n(\text{Pt}^{195})$ , with high precision.[5]

## Multiple-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS)

MC-ICPMS is another powerful technique for high-precision isotope ratio measurements. The use of a double-spike technique can correct for instrumental mass fractionation.[7]

Methodology:

- Sample Digestion and Spiking: The platinum-containing sample is digested, often in aqua regia (a mixture of nitric acid and hydrochloric acid).[7] A "double-spike," which is an artificially prepared mixture of two platinum isotopes in a known ratio (e.g.,  $\text{Pt}^{196}/\text{Pt}^{198}$ ), is added to the sample.[7]
- Chromatographic Separation: Platinum is chemically separated and purified from the sample matrix using anion-exchange chromatography.[7]
- Sample Introduction: The purified platinum solution is introduced into the inductively coupled plasma (ICP) source of the mass spectrometer, typically using a desolvating nebulizer system.[7] The high-temperature plasma atomizes and ionizes the platinum.
- Mass Analysis and Detection: The ion beam is introduced into the mass spectrometer, where multiple collectors simultaneously measure the ion currents of the different platinum isotopes.
- Data Correction and Analysis: The known isotopic ratio of the double-spike is used to correct for any mass-dependent fractionation that occurs during the analysis, leading to highly accurate isotope ratio measurements.

accurate and precise determination of the natural isotope ratios.[\[7\]](#)

## Applications of Platinum-195 in Research and Drug Development

The unique nuclear properties of  $^{195}\text{Pt}$ , particularly its non-zero nuclear spin of 1/2, make it a valuable tool in various scientific disciplines.[\[8\]](#)

### $^{195}\text{Pt}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{195}\text{Pt}$  is the only naturally occurring platinum isotope that is NMR-active.[\[8\]](#)  $^{195}\text{Pt}$  NMR spectroscopy is a powerful technique for the structural elucidation of platinum-containing compounds in solution.[\[8\]](#) Key features of  $^{195}\text{Pt}$  NMR include:

- Wide Chemical Shift Range: The chemical shifts of  $^{195}\text{Pt}$  span a very large range (over 13,000 ppm), making the technique highly sensitive to the chemical environment of the platinum nucleus, including its oxidation state, coordinating ligands, and geometry.[\[8\]](#)[\[9\]](#)
- Sharp Signals: The NMR signals are typically sharp, allowing for the resolution of subtle structural differences.[\[10\]](#)
- Coupling Information: Spin-spin coupling between  $^{195}\text{Pt}$  and other nuclei (e.g.,  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{31}\text{P}$ ,  $^{15}\text{N}$ ) provides valuable information about the connectivity and stereochemistry of platinum complexes.[\[8\]](#)[\[10\]](#)

A common reference compound for  $^{195}\text{Pt}$  NMR is sodium hexachloroplatinate(IV) ( $\text{Na}_2\text{PtCl}_6$ ) in  $\text{D}_2\text{O}$ .[\[8\]](#)

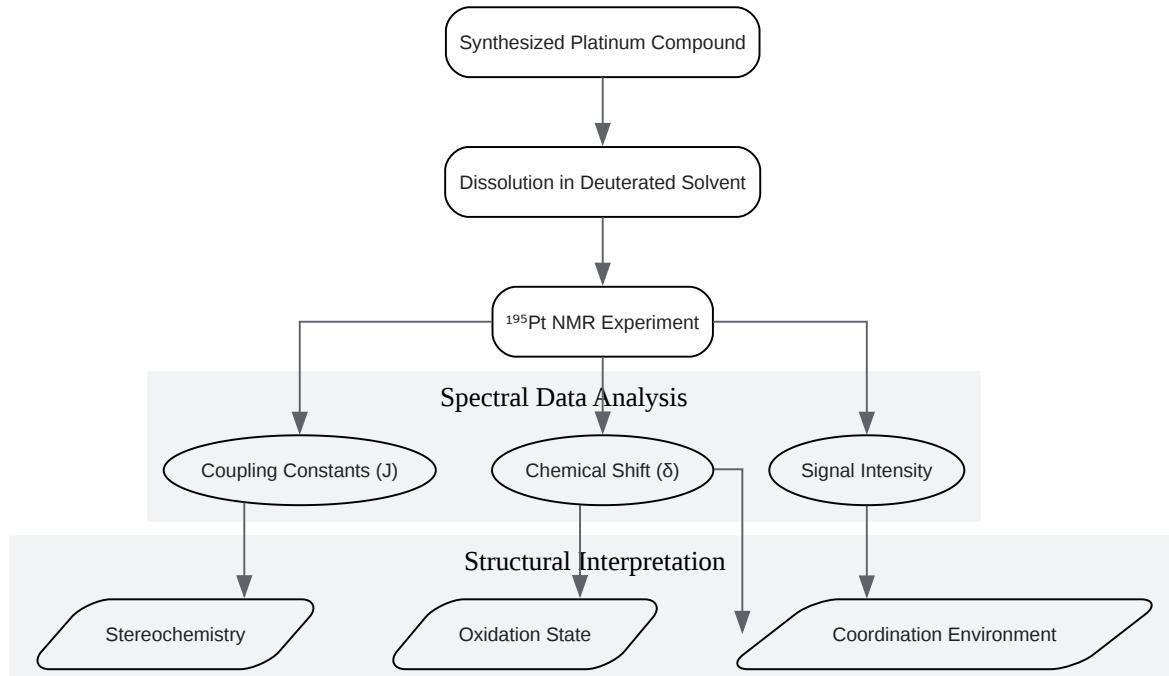
### $^{195\text{m}}\text{Pt}$ in Radiopharmaceutical Development

The metastable isomer of  $^{195}\text{Pt}$ , known as  $^{195\text{m}}\text{Pt}$ , is a radionuclide with a half-life of approximately 4 days.[\[1\]](#)[\[11\]](#) It decays by isomeric transition and emits Auger electrons, which are highly energetic and have a short range.[\[11\]](#) This property makes  $^{195\text{m}}\text{Pt}$  a candidate for targeted radionuclide therapy.

Platinum-based anticancer drugs, such as cisplatin, are widely used in chemotherapy.[\[12\]](#) Labeling these drugs with  $^{195\text{m}}\text{Pt}$  allows for the study of their pharmacokinetics and

biodistribution *in vivo*.<sup>[12]</sup><sup>[13]</sup> The combination of the chemotherapeutic effect of the platinum compound with the radiotoxicity of the Auger electrons from  $^{195m}\text{Pt}$  is an area of active research for enhancing cancer therapy.<sup>[11]</sup>

## Visualized Workflows


### Experimental Workflow for Isotope Ratio Determination by MC-ICPMS



[Click to download full resolution via product page](#)

Caption: Workflow for Platinum Isotope Ratio Determination by MC-ICPMS.

### Logical Pathway for $^{195}\text{Pt}$ NMR in Drug Characterization



[Click to download full resolution via product page](#)

Caption: Logical Flow for Platinum Compound Characterization using  $^{195}\text{Pt}$  NMR.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isotopes of platinum - Wikipedia [en.wikipedia.org]
- 2. Platinum | NIDC: National Isotope Development Center [isotopes.gov]
- 3. WebElements Periodic Table » Platinum » isotope data [webelements.com]

- 4. Platinum-195 - isotopic data and properties [chemlin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Platinum stable isotope analysis of geological standard reference materials by double-spike MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 11. Radiotoxicity of Platinum-195m-Labeled trans-Platinum (II) in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of high specific activity (195m) Pt-cisplatin at South African Nuclear Energy Corporation for Phase 0 clinical trials in healthy individual subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Natural Abundance and Analysis of Platinum-195]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083798#natural-abundance-of-platinum-195-isotope]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)